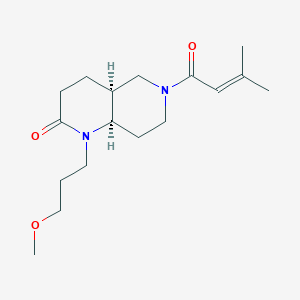![molecular formula C13H17Cl2N3O B5313129 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as DCBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCBA belongs to the class of piperazine compounds, which are known for their diverse pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve multiple targets and pathways. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and to activate antioxidant and anti-inflammatory pathways. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including PI3K/Akt and MAPK/ERK. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to disrupt the membrane integrity and cell wall synthesis of bacterial and fungal pathogens.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit cancer cell proliferation and metastasis, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have broad-spectrum antibacterial and antifungal activities, with minimal toxicity to host cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis and purification. However, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide also has some limitations, including its potential toxicity, limited bioavailability, and lack of selectivity for specific targets and pathways. Therefore, careful dose-response and toxicity studies are necessary to determine the optimal conditions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide experiments.
Zukünftige Richtungen
There are several future directions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide research, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields, such as immunology and cardiovascular diseases. Additionally, the use of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Overall, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is a promising compound with a wide range of potential applications in biomedical research and drug development.
Synthesemethoden
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be synthesized through a multistep process, starting with the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide. The purity and yield of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.
Eigenschaften
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(7-12(11)15)8-17-3-5-18(6-4-17)9-13(16)19/h1-2,7H,3-6,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGGPLCCKKVUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)